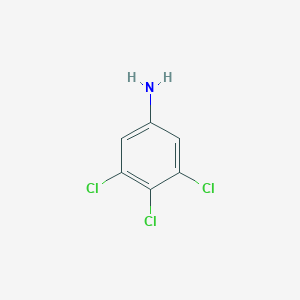

3,4,5-Tricloroanilina

Descripción general

Descripción

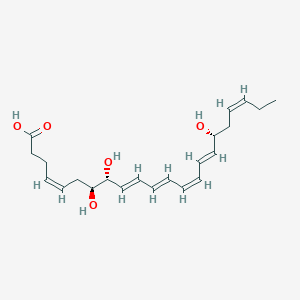

3,4,5-Trichloroaniline (TCA) is an aromatic amine with a trichloromethyl group. It is a colorless liquid and is one of the most important industrial chemicals in the world. TCA has a wide range of applications, including in the synthesis of dyes and pharmaceuticals, as a reagent in chemical reactions, and as a starting material for the production of other compounds. TCA has been extensively studied for its various properties, including its toxicity and its potential for environmental contamination.

Aplicaciones Científicas De Investigación

Actividad Antileucémica

Se ha descubierto que la 3,4,5-Tricloroanilina forma complejos de tri- y tetracloroanilina-Pt (II) que exhiben una prometedora actividad antileucémica. Esto sugiere aplicaciones potenciales en el desarrollo de nuevos agentes quimioterapéuticos .

Análisis Ambiental

Este compuesto se utiliza en análisis ambiental, específicamente en la determinación de aminas aromáticas sustituidas en muestras de sedimentos o agua. Se utiliza en cromatografía de gases en columna capilar, que es un método para separar y analizar compuestos que se pueden vaporizar sin descomponerse .

Estudios de Nefrotoxicidad

En la investigación toxicológica, la this compound es objeto de estudio por su potencial nefrotóxico. Las investigaciones que utilizan células corticales renales aisladas tienen como objetivo comprender sus efectos citotóxicos y el papel de la biotransformación renal y los radicales libres en su toxicidad .

Biotransformación y Toxicocinética

Se han realizado investigaciones sobre la biotransformación y toxicocinética en organismos acuáticos como los peces con this compound. Estos estudios se centran en los procesos de bioconcentración, absorción y eliminación para comprender el impacto ambiental y el comportamiento de estos compuestos .

Safety and Hazards

Mecanismo De Acción

Target of Action

3,4,5-Trichloroaniline (TCA) primarily targets the renal cells, specifically the isolated renal cortical cells (IRCC) from male Fischer 344 rats . It has been observed that TCA forms tri- and tetrachloroaniline-Pt (II) complexes, which have demonstrated good antileukemic activity .

Mode of Action

TCA interacts with its targets through a process of bioactivation. This involves the conversion of TCA to toxic metabolites by cytochrome P450 (CYP), cyclooxygenase, and/or peroxidase . The bioactivation of TCA contributes to its nephrotoxicity .

Biochemical Pathways

The biochemical pathways affected by TCA involve the generation of free radicals . These free radicals play a role in TCA cytotoxicity, although the exact nature of the origin of these radicals remains to be determined .

Pharmacokinetics

It is known that tca is directly nephrotoxic to ircc in a time and concentration-dependent manner .

Result of Action

The molecular and cellular effects of TCA’s action result in cytotoxicity, as evidenced by increased lactate dehydrogenase (LDH) release . This cytotoxicity is observed as early as 90 minutes with 0.5 mM or higher TCA and at 120 minutes with 0.1 mM or higher TCA .

Action Environment

It is known that tca is used in the determination of substituted aromatic amines in sediment or water samples by capillary column gas chromatography .

Análisis Bioquímico

Biochemical Properties

3,4,5-Trichloroaniline plays a significant role in biochemical reactions, particularly in the formation of tri- and tetrachloroaniline-Pt (II) complexes, which exhibit antileukemic activity . It interacts with various enzymes, including cytochrome P450 (CYP), flavin monooxygenase (FMO), cyclooxygenase, and peroxidase . These interactions often involve the bioactivation of 3,4,5-Trichloroaniline to toxic metabolites, contributing to its nephrotoxic effects .

Cellular Effects

3,4,5-Trichloroaniline has been shown to exert nephrotoxic effects on renal cortical cells. It induces cytotoxicity in a time- and concentration-dependent manner, leading to increased lactate dehydrogenase (LDH) release . The compound also influences cell signaling pathways and gene expression, particularly through the generation of free radicals and the involvement of renal biotransformation .

Molecular Mechanism

The molecular mechanism of 3,4,5-Trichloroaniline involves its bioactivation by enzymes such as CYP, cyclooxygenase, and peroxidase . This bioactivation leads to the formation of toxic metabolites that contribute to its nephrotoxic effects. Additionally, the generation of free radicals plays a crucial role in the cytotoxicity of 3,4,5-Trichloroaniline .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4,5-Trichloroaniline change over time. The compound’s stability and degradation are influenced by various factors, including the presence of antioxidants and enzyme inhibitors . Long-term exposure to 3,4,5-Trichloroaniline has been shown to induce cytotoxicity in renal cortical cells, with the extent of toxicity dependent on the duration of exposure .

Dosage Effects in Animal Models

The effects of 3,4,5-Trichloroaniline vary with different dosages in animal models. At higher doses, the compound exhibits significant nephrotoxic potential, leading to oliguria, increased kidney weight, elevated blood urea nitrogen concentration, and altered renal organic ion transport . Threshold effects and toxic or adverse effects are observed at high doses, highlighting the importance of dosage in determining the compound’s impact .

Metabolic Pathways

3,4,5-Trichloroaniline is involved in various metabolic pathways, including its bioactivation by CYP, cyclooxygenase, and peroxidase . These enzymes facilitate the formation of toxic metabolites, contributing to the compound’s nephrotoxic effects. The involvement of free radicals further influences the metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 3,4,5-Trichloroaniline is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of 3,4,5-Trichloroaniline is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors play a crucial role in determining the compound’s activity and function within cells.

Propiedades

IUPAC Name |

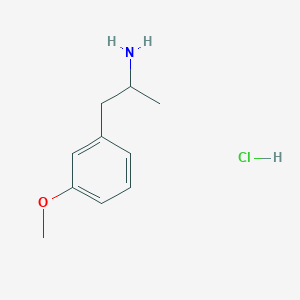

3,4,5-trichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGYQVITULCUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212811 | |

| Record name | 3,4,5-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

634-91-3 | |

| Record name | 3,4,5-Trichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 634-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4,5-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.